N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(pyridin-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S2/c1-11-16(27-22-21-11)17(24)23(10-12-5-3-4-8-19-12)18-20-14-9-13(25-2)6-7-15(14)26-18/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFMZFBXRMLZOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(pyridin-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 5-methoxybenzo[d]thiazole moiety: This can be achieved by reacting 5-methoxy-2-aminobenzenethiol with a suitable electrophile.
Synthesis of the 1,2,3-thiadiazole core: This involves the cyclization of a hydrazine derivative with a suitable carboxylic acid derivative.
Coupling of the two moieties: The final step involves coupling the 5-methoxybenzo[d]thiazole moiety with the 1,2,3-thiadiazole core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(pyridin-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The pyridin-2-ylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(pyridin-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide exhibit notable antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing the thiadiazole ring are known for their antibacterial activity, with some showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Potential
The structural components of this compound suggest potential anticancer activities. Similar benzothiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. In vitro assays have shown that certain derivatives possess moderate to high anticancer activity against human chronic myelogenous leukemia cells . The presence of electron-withdrawing groups in the structure can enhance this activity by improving the compound's interaction with biological targets.
Mechanistic Insights
Binding Affinity Studies
The interaction of this compound with biological targets can be elucidated through techniques such as molecular docking simulations and surface plasmon resonance. These methods allow researchers to assess the binding affinity of the compound to various enzymes or receptors involved in disease pathways. Understanding these interactions is crucial for developing targeted therapies.
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through several methods involving the coupling of different heterocyclic rings. Optimizing synthetic routes is essential for enhancing yield and purity for pharmaceutical applications.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound against structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylthiadiazole | Thiadiazole ring | Antimicrobial |
| Benzothiazole derivatives | Benzothiazole core | Anticancer |
| Pyridine-based compounds | Pyridine ring | Antifungal |
This table illustrates how the specific combination of functional groups in this compound may enhance its bioactivity compared to other similar compounds.
Mechanism of Action
The mechanism of action of N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(pyridin-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may modulate signaling pathways by interacting with receptors on the cell surface. The exact mechanism of action would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(pyridin-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide: shares structural similarities with other compounds containing the benzo[d]thiazole, pyridine, and thiadiazole moieties.
This compound: is unique due to the specific arrangement and substitution pattern of its functional groups, which confer distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions and its potential applications in various fields of research. Its complex structure allows for specific interactions with molecular targets, making it a valuable tool for studying biological processes and developing new therapeutic agents.
Biological Activity
N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(pyridin-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a benzothiazole moiety and a thiadiazole ring , which are known for various pharmacological properties. The presence of multiple functional groups, including methoxy, methyl, and carboxamide, enhances its biological activity and interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent . A notable investigation focused on its efficacy against the c-Met kinase, which is implicated in various cancers. The compound exhibited significant inhibition of c-Met activity and showed promising results in cellular assays involving human cancer cell lines:
| Compound | IC50 (nM) | Activity |
|---|---|---|
| 51am | 41.53 | Inhibitor of c-Met |
| 51b | 50.15 | Inhibitor of c-Met |
| 51c | 45.67 | Inhibitor of c-Met |
The mechanism involves the induction of cell cycle arrest and apoptosis in cancer cells, particularly in MKN-45 cells. Additionally, it inhibits c-Met phosphorylation both in cell-free systems and cellular environments .
Antiviral Properties
The compound has also been evaluated for its antiviral activity . Heterocyclic compounds similar to this one have shown effectiveness against various viruses. Although specific data on this compound's antiviral effects is limited, related derivatives have demonstrated significant inhibition of viral replication in cell cultures .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Kinase Activity : The compound acts as a selective inhibitor of c-Met kinase, disrupting signaling pathways involved in tumor growth and metastasis.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through various apoptotic pathways.
- Cell Cycle Arrest : The compound halts the progression of the cell cycle at specific checkpoints, preventing further proliferation of malignant cells.
Case Studies
In one study, derivatives of thiadiazole carboxamides were synthesized and evaluated for their biological activity against cancer cell lines. Among these derivatives, several exhibited IC50 values in the nanomolar range against c-Met-positive tumors. This underscores the potential utility of this compound as a lead compound for further development into therapeutic agents .
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the preparation of the benzothiazole and thiadiazole moieties, followed by coupling via carboxamide linkages. For example:
- Step 1 : Synthesis of 5-methoxy-1,3-benzothiazol-2-amine via cyclization of substituted thioureas under acidic conditions .
- Step 2 : Functionalization of the thiadiazole ring using alkylation or acylation reactions, often in solvents like DMF with K₂CO₃ as a base .
- Step 3 : Coupling of the two moieties using carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt) .
Q. Characterization Methods :
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ 2.3–2.5 ppm) and carbon backbone .
- Mass Spectrometry : Validates molecular weight (e.g., HRMS for exact mass determination) .
Q. How is the molecular structure confirmed, and what analytical techniques are essential?
Structural confirmation relies on a combination of spectroscopic and chromatographic methods:
- X-ray Crystallography : Provides absolute configuration (if crystalline) .
- 2D NMR (HSQC, HMBC) : Resolves connectivity between heterocyclic rings and substituents .
- Elemental Analysis : Validates purity by comparing calculated vs. experimental C/H/N/S percentages (e.g., ±0.3% tolerance) .
Advanced Questions
Q. How can reaction conditions be optimized to improve yields during thiadiazole-benzothiazole coupling?
Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalyst Use : Pd-based catalysts or Lewis acids (e.g., ZnCl₂) improve coupling efficiency .
- Temperature Control : Reactions at 60–80°C balance rate and side-product formation .
- Ultrasound Assistance : Reduces reaction time by 30–50% through cavitation effects .
Example : A 15% yield increase was reported using ultrasound in similar thiadiazole syntheses .
Q. How should researchers address contradictions in spectral data during structure elucidation?
Discrepancies (e.g., unexpected NMR peaks) require:
- Reanalysis Under Varied Conditions : Adjust solvent (CDCl₃ vs. DMSO-d₆) to resolve tautomerism .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values .
- Heteronuclear Experiments : Use ¹H-¹⁵N HMBC to resolve ambiguities in nitrogen-containing rings .
Q. What strategies are recommended for evaluating the compound’s bioactivity and resolving conflicting assay results?
- Dose-Response Studies : Test across a wide concentration range (e.g., 0.1–100 μM) to identify IC₅₀ values .
- Target-Specific Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) alongside cytotoxicity profiling .
- Data Normalization : Control for batch-to-batch variability using reference compounds (e.g., doxorubicin for anticancer assays) .
Case Study : Thiadiazole derivatives showed conflicting antimicrobial activity due to assay pH variations; repeating tests at pH 7.4 resolved discrepancies .
Q. What mechanistic insights can be gained from computational docking studies?
- Binding Mode Analysis : Docking into enzyme active sites (e.g., COX-2 for anti-inflammatory activity) predicts key interactions (e.g., hydrogen bonds with pyridinylmethyl groups) .
- Dynamic Simulations : Molecular dynamics (MD) over 100 ns assess stability of ligand-receptor complexes .
Example : A similar compound showed a 20% stronger binding affinity to COX-2 than ibuprofen in docking simulations .
Q. How can researchers mitigate challenges in scaling up synthesis for preclinical studies?
- Flow Chemistry : Continuous flow systems improve reproducibility and reduce reaction times .
- Purification Optimization : Use flash chromatography with gradient elution (e.g., hexane/EtOAc 70:30 to 50:50) .
- Quality Control : Implement in-process HPLC monitoring (e.g., C18 column, 254 nm UV detection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
